molecular formula C8H18ClNO B6205466 [1-(ethylamino)cyclopentyl]methanol hydrochloride CAS No. 2703775-23-7

[1-(ethylamino)cyclopentyl]methanol hydrochloride

Cat. No.: B6205466
CAS No.: 2703775-23-7
M. Wt: 179.7
InChI Key:
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Description

[1-(ethylamino)cyclopentyl]methanol hydrochloride: is a chemical compound with a unique structure that includes a cyclopentyl ring substituted with an ethylamino group and a methanol group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(ethylamino)cyclopentyl]methanol hydrochloride typically involves the reaction of cyclopentanone with ethylamine to form the intermediate [1-(ethylamino)cyclopentyl]methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve:

    Cyclopentanone: Starting material

    Ethylamine: Reactant

    Hydrochloric acid: To form the hydrochloride salt

    Solvent: Often an organic solvent like ethanol or methanol

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(ethylamino)cyclopentyl]methanol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the ethylamino or methanol groups are replaced by other functional groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Various reduced forms of the compound

    Substitution: Compounds with different functional groups replacing the ethylamino or methanol groups

Scientific Research Applications

Chemistry: : [1-(ethylamino)cyclopentyl]methanol hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : The compound is studied for its potential biological activity, including interactions with enzymes and receptors. Medicine : Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs. Industry : It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which [1-(ethylamino)cyclopentyl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction pathways, enzyme activity, or gene expression. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(methylamino)cyclopentyl]methanol hydrochloride
  • [1-(propylamino)cyclopentyl]methanol hydrochloride
  • [1-(butylamino)cyclopentyl]methanol hydrochloride

Comparison

  • [1-(ethylamino)cyclopentyl]methanol hydrochloride is unique due to its specific ethylamino substitution, which can influence its reactivity and interactions compared to similar compounds with different alkyl substitutions.
  • The presence of the ethylamino group can affect the compound’s solubility, stability, and biological activity, making it distinct from its methyl, propyl, or butyl analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(ethylamino)cyclopentyl]methanol hydrochloride involves the reaction of cyclopentanone with ethylamine to form 1-(ethylamino)cyclopentanol, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "Cyclopentanone", "Ethylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethylamine in the presence of sodium borohydride and methanol to form 1-(ethylamino)cyclopentanol.", "Step 2: 1-(ethylamino)cyclopentanol is then reacted with paraformaldehyde and hydrochloric acid to form the corresponding imine.", "Step 3: The imine is reduced with sodium borohydride to form the amine.", "Step 4: The amine is then quaternized with methyl iodide to form [1-(ethylamino)cyclopentyl]methanol iodide.", "Step 5: The iodide salt is then reacted with hydrochloric acid to form the final product, [1-(ethylamino)cyclopentyl]methanol hydrochloride." ] }

CAS No.

2703775-23-7

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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